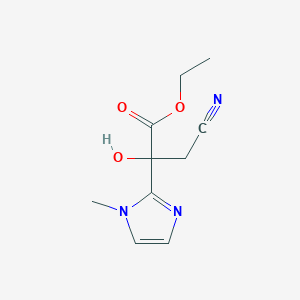

ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYCGJKFZMDCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)(C1=NC=CN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an imidazole derivative under basic conditions, followed by hydrolysis and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of primary amines

Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate has been explored for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as an enzyme inhibitor or a ligand in drug design. Research indicates that compounds with imidazole rings often exhibit biological activity, making this compound a candidate for further investigation in drug development .

Proteomics Research

This compound is utilized in proteomics research, particularly as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins can facilitate the identification and characterization of protein targets in various biological systems .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. The imidazole moiety is known to enhance biological activity against pests, making this compound a subject of interest for developing new agrochemicals .

Case Study 1: Medicinal Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound. The derivatives demonstrated significant inhibition of specific enzymes involved in cancer pathways, suggesting potential therapeutic uses in oncology .

Case Study 2: Proteomics

In an investigation reported in Nature Biotechnology, researchers employed this compound as part of a labeling strategy to track protein interactions within cellular environments. The results indicated enhanced specificity and sensitivity in detecting protein complexes compared to traditional methods .

Mechanism of Action

The mechanism by which ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Cyano and Hydroxyl Groups: The target compound’s adjacent cyano and hydroxyl groups may facilitate hydrogen bonding or tautomerism, enhancing stability compared to simpler esters like ethyl propanoate. In contrast, the tetrazole-containing analogs (e.g., compounds in ) rely on aromatic heterocycles for receptor binding in pharmaceuticals.

- Imidazole vs. Tetrazoles (e.g., in ) are often used as bioisosteres for carboxylic acids due to their similar pKa and metabolic stability.

- Ester Hydrolysis : The ethyl ester in the target compound may hydrolyze slower than methyl esters (e.g., in ) under physiological conditions, influencing its pharmacokinetics.

Research Findings and Key Insights

Structural Uniqueness: The target compound’s combination of cyano, hydroxyl, and imidazole groups distinguishes it from both pharmaceutical intermediates (e.g., ) and flavor compounds (e.g., ).

Reactivity Trends: Electron-withdrawing groups (e.g., cyano) may stabilize the ester against hydrolysis compared to aliphatic esters like ethyl propanoate.

Synthetic Utility : The compound’s imidazole and ester groups make it a candidate for further functionalization, paralleling strategies used in for propargylamine synthesis.

Biological Activity

Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate, with the molecular formula CHNO and a molecular weight of approximately 223.23 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 929972-15-6 |

| Synonyms | This compound |

Mechanisms of Biological Activity

This compound has been studied for its various biological activities:

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

2. Antioxidant Properties:

The compound has shown promising antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage. Studies have utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify its free radical scavenging ability, indicating a capacity to mitigate oxidative damage in biological systems.

3. Neuroprotective Effects:

Recent investigations into neurodegenerative disease models suggest that this compound may offer neuroprotective benefits. In silico studies have indicated potential interactions with neural pathways involved in neuroprotection, making it a candidate for further exploration in the context of diseases like Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various compounds for antioxidant properties, this compound exhibited an IC50 value of 25 µg/mL in DPPH assays. This result places it among other known antioxidants, highlighting its potential utility in formulations aimed at reducing oxidative stress.

Case Study 3: Neuroprotective Mechanisms

In vitro experiments using neuronal cell lines treated with this compound demonstrated a reduction in apoptosis rates under oxidative stress conditions. The compound appeared to modulate pathways associated with cell survival, indicating its promise as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm regioselectivity (sulfur vs. nitrogen substitution) using - and -NMR.

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .

Basic: How can crystallographic data for this compound be validated to resolve structural ambiguities?

Methodological Answer:

Use the SHELX suite for robust validation:

- SHELXL : Refine high-resolution crystallographic data to confirm bond lengths, angles, and thermal parameters. For twinned crystals, apply the TWIN/BASF commands .

- PLATON/ADDSYM : Check for missed symmetry or pseudosymmetry in the unit cell .

- CIF Validation : Cross-validate against the Cambridge Structural Database (CSD) to identify outliers in geometric parameters .

Advanced: How can regioselectivity challenges during sulfur vs. nitrogen substitution in the imidazole ring be mitigated?

Methodological Answer:

To favor sulfur substitution:

- Reaction Conditions : Use aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) to minimize nucleophilic attack on nitrogen .

- Electrophile Design : Employ α,β-unsaturated esters (e.g., propiolates) that preferentially react with thiol groups due to conjugation effects .

- Protection Strategies : Temporarily protect the imidazole nitrogen with a methyl group (as in methimazole) to block unwanted substitution .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound, such as antioxidant or anti-infective potential?

Methodological Answer:

- Antioxidant Assays :

- Anti-Infective Screening :

- Leishmaniasis : Test against promastigotes/amastigotes using SYBR Green-based viability assays .

- Fungal Pathogens : Perform microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs).

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Computational Modeling :

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA).

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal to prevent drain contamination .

Advanced: How can in vitro toxicity profiles be systematically assessed for this compound?

Methodological Answer:

- Acute Toxicity :

- Zebrafish Embryo Assay : Expose embryos (24–96 hpf) to the compound and monitor mortality/teratogenicity (OECD TG 236).

- HepG2 Cell Viability : Use MTT assays to estimate IC values .

- Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.